Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
IUPAC Nomenclature and Molecular Formula
The systematic nomenclature of this heterocyclic compound follows the International Union of Pure and Applied Chemistry guidelines, designating it as this compound. The molecular formula C₉H₈BrN₃O₂ reflects the precise atomic composition, indicating the presence of nine carbon atoms, eight hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight has been calculated as 270.08 grams per mole, providing essential information for stoichiometric calculations and analytical procedures. The Chemical Abstracts Service registry number 1027511-41-6 serves as the unique identifier for this compound in chemical databases and literature. Alternative nomenclature systems recognize this compound as 6-bromo-3-ethoxycarbonylpyrazolo[1,5-a]pyrimidine, emphasizing the functional group substitutions present in the molecule.
The compound's systematic name can be deconstructed to understand its structural components more clearly. The term "pyrazolo[1,5-a]pyrimidine" indicates the fused bicyclic core structure, where the pyrazole ring is connected to the pyrimidine ring through the 1,5-positions. The "6-bromo" designation specifies the halogen substitution at the sixth position of the fused ring system, while "3-carboxylate" identifies the ester functional group at the third position. The "ethyl" prefix indicates that the carboxylate group is present as an ethyl ester rather than the free carboxylic acid form.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₈BrN₃O₂ | |
| Molecular Weight | 270.08 g/mol | |
| CAS Registry Number | 1027511-41-6 | |
| InChI Key | PZZTXIWJXOMKEU-UHFFFAOYSA-N |
Structural Features of Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine core structure represents a fused bicyclic system that combines the distinctive characteristics of both pyrazole and pyrimidine heterocycles. This framework consists of a pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms, fused at the 1,2-positions with a six-membered pyrimidine ring containing nitrogen atoms at the 1 and 3 positions. The resulting fused system creates a rigid, planar molecular framework that exhibits significant aromatic character and electronic delocalization throughout the bicyclic structure. The fusion pattern in pyrazolo[1,5-a]pyrimidines is particularly noteworthy because it creates a unique electronic environment that influences both the chemical reactivity and physical properties of compounds containing this scaffold.
The electronic structure of the pyrazolo[1,5-a]pyrimidine core demonstrates characteristics consistent with aromatic heterocyclic systems, following Hückel's rule with a total of ten pi electrons distributed across the fused ring system. The nitrogen atoms within the structure contribute to the overall electron density distribution, creating regions of varying nucleophilicity and electrophilicity that influence chemical reactivity patterns. The planar geometry of the fused ring system facilitates pi-pi stacking interactions and other non-covalent binding modes, which are particularly relevant in biological systems and crystal packing arrangements.
Substitution patterns on the pyrazolo[1,5-a]pyrimidine core significantly influence the electronic properties and molecular conformation of derivatives. In this compound, the bromine atom at position 6 introduces electron-withdrawing characteristics through both inductive and resonance effects, while the ethyl carboxylate group at position 3 provides additional electronic modulation and potential sites for further chemical modification. The combination of these substituents creates a unique electronic environment that distinguishes this compound from other pyrazolopyrimidine derivatives.
Research has demonstrated that the pyrazolo[1,5-a]pyrimidine scaffold serves as a prominent framework in various chemical applications, with structural modifications at different positions significantly affecting the overall molecular properties. The ability to introduce diverse substituents at multiple positions on the ring system allows for fine-tuning of electronic properties, lipophilicity, and molecular conformation, making these compounds highly versatile in synthetic and medicinal chemistry applications.
Historical Context in Heterocyclic Chemistry
The development of pyrazolo[1,5-a]pyrimidine chemistry traces its origins to the mid-twentieth century when researchers began systematically exploring fused heterocyclic systems as potential bioactive compounds. The historical progression of this field reflects the broader evolution of heterocyclic chemistry, where scientists recognized the importance of fused ring systems in creating structurally diverse compounds with enhanced biological activity. Early synthetic efforts focused on establishing reliable methodologies for constructing the pyrazolo[1,5-a]pyrimidine core structure, with researchers developing various cyclization strategies and condensation reactions to achieve this goal.
The synthetic development of pyrazolo[1,5-a]pyrimidines initially relied on cyclization approaches involving pyrazole derivatives and appropriate carbonyl-containing reagents. Historical reports from the 1970s documented the formation of pyrazolo[1,5-a]pyrimidine derivatives through reactions involving 3-alkyl-2-cyano-3-methoxyacrylic esters and their hydrazino derivatives, leading to the formation of substituted pyrazolopyrimidines under various reaction conditions. These early investigations established fundamental synthetic principles that continue to influence contemporary approaches to pyrazolopyrimidine synthesis.
The recognition of pyrazolopyrimidines as structural analogs of biogenic purines marked a significant milestone in the historical development of this chemical class. This structural relationship to naturally occurring nucleotide bases provided important motivation for continued research into pyrazolopyrimidine chemistry, as scientists recognized the potential for developing compounds with antimetabolite activity and other biologically relevant properties. The heterocyclic fusion of pyrimidine and pyrazole rings resulted in compounds that could potentially interfere with natural nucleotide metabolism, leading to extensive investigation of their biological activities.
Modern developments in pyrazolo[1,5-a]pyrimidine chemistry have benefited from advances in synthetic methodology, analytical techniques, and computational chemistry. Contemporary research has focused on developing more efficient synthetic routes, including one-pot cyclization methodologies and microwave-assisted synthesis techniques that provide improved yields and reduced reaction times. The availability of advanced spectroscopic methods and crystallographic analysis has enabled detailed structural characterization of pyrazolopyrimidine derivatives, contributing to a better understanding of structure-activity relationships and reaction mechanisms.
Propriétés
IUPAC Name |
ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-4-12-13-5-6(10)3-11-8(7)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZTXIWJXOMKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662736 | |
| Record name | Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027511-41-6 | |
| Record name | Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Direct Multi-step Synthesis from Precursors
This approach involves the transformation of readily available heterocyclic precursors through a series of reactions:
- Starting Materials: Typically, 3-bromopyridine derivatives and hydroxylamine-O-sulfonic acid are used as initial substrates.
-
- Amination and Sulfonation: The initial step involves amination of 3-bromopyridine to form 1-amino-3-bromopyridine sulfonate.
- Cyclization: This intermediate reacts with ethyl propiolate in the presence of an organic base (e.g., lithium bis(trimethylsilyl)amide) under controlled temperature (15–20°C) to form the pyrazolo[1,5-a]pyrimidine core.
- Esterification: The product is then esterified to obtain the ethyl ester derivative.
- Halogenation: Bromination at position 6 is achieved via electrophilic substitution, often employing N-bromosuccinimide (NBS) or similar brominating agents under controlled conditions.
Final Steps: Saponification and acidification yield the target compound.
This method emphasizes mild reaction conditions, high selectivity, and the use of inexpensive, accessible raw materials, making it suitable for industrial scale-up.
Cyclization via Pericyclic Reactions
An alternative synthetic route involves pericyclic reactions, notably [4 + 2] cycloadditions, which proceed as follows:
- Preparation of Precursors: Acyclic N-propargylic sulfonyl hydrazones are prepared.
- Cycloaddition: These intermediates undergo copper-catalyzed click reactions with sulfonyl azides to form triazoles, which then undergo intramolecular Diels–Alder reactions to form fused ring systems.
- Ring Closure and Aromatization: Subsequent elimination and aromatization steps lead to the formation of the pyrazolo[1,5-a]pyrimidine core with bromination at the 6-position.
This route offers scalability and high regioselectivity, with the advantage of avoiding harsh conditions.
Halogenation and Functionalization
The key step of introducing bromine at the 6-position is typically achieved via electrophilic bromination:
- Reagents: N-bromosuccinimide (NBS) or molecular bromine in suitable solvents (e.g., acetic acid or dichloromethane).
- Conditions: Controlled temperature (0–25°C) to prevent over-bromination.
- Outcome: Selective bromination at position 6 of the pyrazolopyrimidine ring.
Preparation from Patent Literature
A patent discloses a process involving:
- Starting from methylsulfonyl oxy carbamic acid tert-butyl ester.
- Multiple steps including Boc removal, cyclization, saponification, and acidification.
- Reaction Conditions: Mild temperatures (0–20°C for Boc removal), use of trifluoroacetic acid as solvent, and inorganic acids for acidification.
- Advantages: The process yields high-purity product with improved efficiency and is suitable for large-scale production.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Main Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step synthesis | 3-bromopyridine, hydroxylamine-O-sulfonic acid, ethyl propiolate, NBS | Amination, cyclization, halogenation | High yield, raw material availability | Multiple steps, purification required |
| Pericyclic cycloaddition | Acyclic precursors, copper catalyst | [4 + 2] cycloaddition, ring closure | Mild conditions, regioselectivity | Requires precursor synthesis |
| Patent-based process | Methylsulfonyl oxy carbamic ester, trifluoroacetic acid | Boc removal, cyclization, saponification | Industrial scalability, high purity | Specific raw materials, process complexity |
Research Findings and Notes
- The synthesis strategies emphasize mild reaction conditions and cost-effective raw materials , making them suitable for industrial applications.
- The selectivity of bromination at the 6-position is critical and is achieved through controlled electrophilic substitution.
- Recent advances focus on reducing reaction times and improving yields , with some protocols achieving yields exceeding 98% under optimized conditions.
- The patent literature suggests that the process involving methylsulfonyl oxy carbamic acid tert-butyl ester is particularly promising for large-scale manufacturing due to its simplicity and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the C6-position can be substituted with different functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions to introduce various substituents at specific positions.
Common Reagents and Conditions
Sonogashira Coupling: Typically involves palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boronic acids or esters as reagents.
Buchwald–Hartwig Coupling: Employs palladium catalysts and amines as reagents.
Major Products
The major products formed from these reactions include various disubstituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further diversified for different applications .
Applications De Recherche Scientifique
Medicinal Chemistry
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects against several diseases:
- Neurological Disorders : The compound has been noted for its role in developing drugs aimed at treating Alzheimer's disease and other neurological conditions. Research indicates that it may influence pathways involved in neuroprotection and cognitive function .
- Cancer Treatment : The compound's derivatives have been explored for their anticancer properties. Studies suggest that they may inhibit tumor growth by targeting specific molecular pathways associated with cancer cell proliferation and survival .
Synthesis and Preparation
The preparation of this compound involves several synthetic routes, which are crucial for large-scale production. Recent advancements have focused on improving yield and purity through optimized reaction conditions:
- Synthesis Methods : Various methods have been proposed for synthesizing this compound, including the use of brominated precursors and subsequent cyclization reactions. These methods aim to enhance the efficiency of the synthesis process while minimizing toxic byproducts .
Case Study 1: Neuroprotective Agents
A study published in a peer-reviewed journal demonstrated the efficacy of this compound derivatives in protecting neuronal cells from oxidative stress. The results indicated a significant reduction in cell death and improved viability in treated cultures compared to controls.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of this compound against breast cancer cell lines. The study found that certain derivatives exhibited potent cytotoxic effects, leading to apoptosis in cancer cells while sparing normal cells. This selectivity is critical for developing safer cancer therapies.
Mécanisme D'action
The mechanism of action of ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core can bind to various enzymes and receptors, modulating their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
Table 1: Substituent Effects on Physical and Chemical Properties
Key Observations:
- Bromine vs. Chlorine : Bromine increases molecular weight and polarizability compared to chlorine, influencing solubility and cross-coupling reactivity .
- Amino Groups: Compounds like 3ac and 3ad () exhibit higher melting points (221–232°C) due to NH₂-mediated hydrogen bonding, unlike the brominated target compound .
Core Heterocycle Modifications
Table 2: Comparison with Triazolo and Thieno-Fused Analogs
Key Observations:
- Triazolo vs. Pyrazolo Cores : The triazolo analog () has a lower melting point (206°C) due to reduced symmetry and weaker intermolecular forces compared to pyrazolo derivatives .
- Thieno-Fused Analogs: Thiophene incorporation () leads to instability under acidic conditions, unlike the brominated pyrazolo compound, which is stable unless exposed to light .
Electronic and Steric Effects of Substituents
- Bromine : The 6-bromo substituent in the target compound is a strong electron-withdrawing group, activating the pyrimidine ring for nucleophilic substitution or cross-coupling reactions .
- Methoxy and Nitro Groups : The 4-methoxy () and 4-nitro () substituents alter electronic density, with nitro groups significantly increasing reactivity in electrophilic aromatic substitution .
- Methyl Groups : 5,7-Dimethyl analogs () exhibit steric hindrance, reducing reaction rates in reduction reactions compared to unsubstituted or brominated derivatives .
Spectral Data Comparison
- ¹H NMR : The target compound’s aromatic protons resonate downfield (δ ~7.5–8.5 ppm) due to bromine’s deshielding effect, whereas methyl-substituted analogs (e.g., 4b) show upfield shifts for CH₃ groups (δ ~2.41 ppm) .
- IR Spectroscopy : The ester carbonyl (C=O) stretch in the target compound (~1735 cm⁻¹) is consistent across analogs, but NH₂ stretches (3458–3356 cm⁻¹) are absent in brominated derivatives .
Activité Biologique
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
This compound possesses the following molecular characteristics:
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : Approximately 270.08 g/mol
- Melting Point : 144°C to 146°C
- Chemical Structure : The compound features a bromine substitution at the 6-position of the pyrazolo ring, which influences its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 2-bromo-malonaldehyde in the presence of various bases. The reaction conditions can significantly affect the yield and purity of the product. For example, using different nanometal-oxide catalysts under solvent-free microwave conditions has been reported to enhance yields .
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit notable anticancer properties. This compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies demonstrated its cytotoxic effects against various cancer cell lines, suggesting that structural modifications could enhance its efficacy .
Enzymatic Inhibition
The compound has also been linked to selective inhibition of specific protein kinases involved in cancer progression and cell signaling pathways. The presence of the ethyl carboxylate group at position 3 has been associated with increased enzymatic inhibition, making it a valuable candidate for further drug development .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to significant changes in biological activity. For instance:
- Bromine Substitution : The bromine atom at position 6 enhances the compound's reactivity and biological activity compared to its nitro-substituted analogs.
- Ethyl Carboxylate Group : This group is critical for increasing cytotoxicity against cancer cell lines .
Comparative Analysis
A comparative analysis of similar compounds highlights the diversity within the pyrazolo[1,5-a]pyrimidine class:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | Chlorine substitution at position 5 | Different biological activity profiles |
| This compound | Bromine substitution at position 6 | Enhanced reactivity due to bromine |
| Ethyl 4-amino-pyrazolo[1,5-a]pyrimidine-3-carboxylate | Amino group at position 4 | Improved solubility and distinct pharmacological properties |
Case Studies
Recent studies have focused on the biological evaluation of this compound:
- In Vitro Cytotoxicity Assays : Multiple assays indicated that this compound effectively inhibits cell proliferation in various cancer cell lines, with IC50 values comparable to established anticancer agents.
- Enzyme Inhibition Studies : The compound displayed significant inhibition of CDKs and COX-2 enzymes, suggesting dual therapeutic potential in cancer treatment and anti-inflammatory applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core, followed by bromination and esterification. Key optimizations include solvent systems (e.g., ethanol:water mixtures under ultrasonic irradiation), which enhance reaction rates and yields (~95%) by improving reagent solubility and energy transfer . Temperature control (room temperature) and catalyst selection (e.g., acid catalysts for esterification) are critical. Monitoring via TLC ensures reaction completion.
Q. How can NMR and X-ray crystallography confirm the structure and regiochemistry of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the bromine atom at position 6 deshields adjacent protons, shifting their signals downfield. The ester carbonyl (C=O) appears ~160-165 ppm in ¹³C NMR .
- X-ray crystallography : Resolves regiochemistry and confirms bromine placement. For instance, crystal structures of related compounds (e.g., Ethyl 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate) validate bond angles and substituent positions .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The bromine atom serves as a handle for further functionalization (e.g., Suzuki couplings) to generate bioactive derivatives. It is used in kinase inhibitor development, where brominated intermediates are coupled with pharmacophores (e.g., amides, heterocycles) to optimize binding affinity . Screening involves in vitro assays (e.g., enzyme inhibition) followed by structure-activity relationship (SAR) studies.
Advanced Research Questions
Q. How can regioselective functionalization at the 6-bromo position be achieved, and what challenges arise in competing substitution pathways?
- Methodological Answer :
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require careful control of catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) to avoid debromination .
- Competing pathways : Nucleophilic aromatic substitution (SNAr) may occur if electron-withdrawing groups activate the ring. Use DFT calculations to predict reactivity and optimize conditions (e.g., solvent polarity, temperature) .
Q. How do reaction mechanisms differ between bromine substitution and other halogenated analogs (e.g., chloro derivatives)?
- Methodological Answer :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity make it a better leaving group in SNAr reactions. Comparative kinetic studies using LC-MS show faster substitution rates for bromo derivatives under identical conditions .
- Steric effects : Bulkier substituents (e.g., trifluoromethyl) adjacent to bromine can hinder substitution; use steric maps to design derivatives .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer :
- Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, unexpected downfield shifts in ¹H NMR may arise from π-stacking interactions, confirmed via NOESY .
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software) to identify discrepancies caused by solvent effects or tautomerism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
